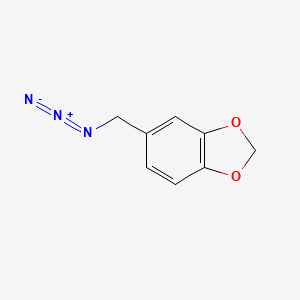

5-(azidomethyl)-2H-1,3-benzodioxole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(azidomethyl)-1,3-benzodioxole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c9-11-10-4-6-1-2-7-8(3-6)13-5-12-7/h1-3H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSHUJEPDPWZZCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CN=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Solubility of Piperonyl Azide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperonyl azide is a versatile organic compound with significant potential in synthetic chemistry, particularly in the construction of nitrogen-containing heterocycles through reactions like "click" chemistry. Despite its utility, a comprehensive public dataset on its solubility in common organic solvents is notably absent. This guide provides a robust framework for researchers to determine the solubility of piperonyl azide. It combines a theoretical analysis of its structural components with detailed, field-proven experimental protocols for both qualitative and quantitative solubility assessment. Crucially, this document emphasizes the stringent safety measures required for handling organic azides, ensuring that scientific exploration can be conducted with the highest regard for laboratory safety.

Introduction to Piperonyl Azide

Piperonyl azide, also known as 5-(azidomethyl)-1,3-benzodioxole, is an organic azide featuring a piperonyl group attached to an azidomethyl functional group. The piperonyl moiety (3,4-methylenedioxybenzyl) is a common structural motif found in numerous natural products and pharmacologically active molecules. The azide group (-N₃) is a high-energy functional group that serves as a valuable synthon in organic chemistry, enabling reactions such as 1,3-dipolar cycloadditions, Staudinger ligations, and Curtius rearrangements.[1][2]

The combination of these two groups in piperonyl azide makes it a valuable building block for creating complex molecular architectures in drug discovery and materials science. Understanding its solubility is a critical first step for its practical application in designing reaction conditions, developing purification strategies, and formulating solutions.

Chemical Structure of Piperonyl Azide:

Caption: Workflow for qualitative solubility screening of piperonyl azide.

Part 2: Quantitative Solubility Determination (Equilibrium Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility. Its trustworthiness stems from allowing the system to reach a true thermodynamic equilibrium between the undissolved solid and the saturated solution.

Methodology:

-

Preparation: Add an excess amount of piperonyl azide to a vial containing a known volume of the selected solvent (e.g., 2 mL). The excess solid is crucial to ensure a saturated solution is formed.

-

Equilibration: Seal the vial tightly and place it in an incubator shaker or on a stirring plate at a constant, controlled temperature (e.g., 25°C). Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours is recommended to be certain).

-

Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 2 hours to let the excess solid settle. Alternatively, centrifuge the sample to pellet the undissolved solid.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a pipette. To ensure no solid particles are transferred, it is best practice to filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE).

-

Quantification: Determine the concentration of piperonyl azide in the filtered supernatant using a suitable analytical method.

-

Gravimetric Method: Transfer a precise volume of the filtrate to a pre-weighed vial. Carefully evaporate the solvent under a gentle stream of nitrogen. Reweigh the vial to determine the mass of the dissolved solid. This method is simple but requires a non-volatile solute.

-

Spectroscopic Method (UV-Vis): If piperonyl azide has a distinct chromophore, create a calibration curve of absorbance vs. concentration using solutions of known concentration. Measure the absorbance of the saturated filtrate and determine its concentration from the curve.

-

Chromatographic Method (HPLC): This is often the most accurate method. Create a calibration curve of peak area vs. concentration. Inject the saturated filtrate into the HPLC system and determine its concentration from the curve.

-

-

Calculation: Express the solubility in desired units, such as g/100 mL or mol/L.

Experimental Workflow: Quantitative Solubility Determination

Caption: Shake-flask method workflow for quantitative solubility analysis.

References

-

Stanford Environmental Health & Safety. (n.d.). Information on Azide Compounds. Retrieved from Stanford University: [Link]

- BenchChem Technical Support Team. (2025, November). Technical Support Center: Safe Handling of Organic Azides. BenchChem.

- Department of Chemistry and Chemical Biology. (2021, February 16). Standard Operating Procedure: Safe Handling of Azido Compounds. Stevens Institute of Technology.

- University of Pittsburgh Safety Manual. (2013, February 1). EH&S Guideline Number: 04-028, Safe Handling of Azides.

- School of Chemistry, University College Dublin. (2018, April 1).

- ChemSee. (n.d.). ChemNote: Azides.

- University of California, Irvine Environmental Health & Safety. (n.d.). Azides.

-

Wikipedia. (2023). Azide. Retrieved from [Link]

- California State University, Bakersfield. (n.d.).

-

Britannica. (2026, January 29). Azide. Retrieved from [Link]

- S. K. Sahu, et al. (2013). Solubility Determination in Drug Discovery and Development. International Journal of Pharmaceutical and Phytopharmacological Research.

- A. Kumar, et al. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.

Sources

Methodological & Application

High-Yield Synthesis of Piperonyl Azide: Protocols for Medicinal Chemistry Applications

Executive Summary

Piperonyl azide (5-(azidomethyl)-1,3-benzodioxole) is a critical building block in medicinal chemistry, primarily utilized as a "click chemistry" partner to generate 1,2,3-triazole pharmacophores via Huisgen cycloaddition. Its structural core resembles bioactive natural products (e.g., podophyllotoxin), making it valuable in antiviral and anticancer drug discovery.

This guide provides two distinct protocols for synthesizing piperonyl azide from piperonyl bromide:

-

Method A (Classical): A homogeneous phase reaction using polar aprotic solvents (DMF/DMSO) for rapid kinetics.

-

Method B (Green/Scalable): A biphasic aqueous-organic system utilizing phase transfer principles to minimize toxic solvent waste.

Regulatory & Safety Compliance (Critical)

Regulatory Status: DEA List I Chemical

WARNING: The starting material, Piperonyl Bromide (3,4-methylenedioxybenzyl bromide), is structurally related to safrole and is a precursor for MDMA (Ecstasy). In many jurisdictions, including the United States, it is treated as a List I Chemical or a regulated precursor.[1]

-

Requirement: Researchers must verify local compliance (e.g., DEA registration) before acquiring or synthesizing the starting material.

-

Documentation: Maintain strict inventory logs of precursor usage.

Azide Safety Profile

Organic azides are potentially explosive.[2][3][4][5][6] While piperonyl azide is relatively stable, the following rules apply:

-

The C/N Ratio Rule: An organic azide is generally considered isolable if the ratio of (Carbon + Oxygen) atoms to Nitrogen atoms is

.[3]-

Piperonyl Azide (

): -

Verdict:Safe to isolate under controlled conditions, but avoid rotary evaporation to complete dryness or heating above 60°C.

-

-

Sodium Azide (

): Highly toxic (comparable to cyanide) and reacts with heavy metals (Cu, Pb) to form explosive metal azides. Never use metal spatulas.

Reaction Mechanism

The conversion proceeds via a classical Bimolecular Nucleophilic Substitution (

-

Nucleophile: The azide anion (

) is a powerful nucleophile (high -

Substrate: The benzylic position is highly activated for

attack due to resonance stabilization of the transition state, despite the steric bulk of the aromatic ring. -

Solvent Effect: Polar aprotic solvents (DMF, DMSO) solvate the cation (

), leaving the azide anion "naked" and highly reactive.

Figure 1: Mechanistic pathway of the azidation reaction. The transition state involves simultaneous bond breaking (C-Br) and bond making (C-N).

Experimental Protocols

Method A: Classical Homogeneous Synthesis (DMF/DMSO)

Best for: Small scale (<5g), rapid optimization, and high throughput screening.

Reagents:

-

Piperonyl Bromide (1.0 eq)

-

Sodium Azide (1.5 eq)[8]

-

DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide) [0.5 M concentration]

Protocol:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Piperonyl Bromide (e.g., 2.15 g, 10 mmol) in anhydrous DMF (20 mL).

-

Addition: Add Sodium Azide (0.975 g, 15 mmol) carefully in one portion.

-

Note: The reaction is slightly exothermic. For scales >10g, use an ice bath during addition.

-

-

Reaction: Seal the flask and stir at Room Temperature (25°C) for 4–12 hours.

-

Monitoring: Check by TLC (Hexane/EtOAc 4:1). The bromide spot (

) should disappear; the azide spot will appear slightly lower or overlapping (staining with

-

-

Quench & Workup:

-

Pour the reaction mixture into 100 mL of ice-cold water.

-

Extract with Diethyl Ether or Ethyl Acetate (

). -

Critical Step: Wash the combined organic layer with saturated LiCl solution or brine (

) to remove dissolved DMF/DMSO.

-

-

Drying: Dry over anhydrous

, filter, and concentrate under reduced pressure (bath temp < 35°C).

Method B: Green Phase-Transfer Synthesis (Acetone/Water)

Best for: Scale-up (>10g), safety, and ease of workup.

Reagents:

-

Piperonyl Bromide (1.0 eq)

-

Sodium Azide (1.2 eq)

-

Solvent: Acetone : Water (4:1 ratio)[8]

Protocol:

-

Dissolution: Dissolve Piperonyl Bromide in Acetone.

-

Activation: Dissolve Sodium Azide in the minimum amount of Water.

-

Mixing: Add the aqueous azide solution to the acetone solution. The mixture becomes homogeneous or slightly cloudy.

-

Reaction: Stir at Ambient Temperature overnight (12–16 hours).

-

Optimization: If kinetics are slow, add 1 mol% Tetrabutylammonium Bromide (TBAB) as a phase transfer catalyst.

-

-

Workup:

-

Evaporate most of the Acetone on a rotary evaporator (do not distill to dryness).

-

The residue will be an aqueous suspension of the oil. Extract with Ethyl Acetate.[9]

-

No extensive brine washes are needed as Acetone is volatile.

-

Workup & Purification Workflow

Figure 2: Downstream processing workflow emphasizing the removal of polar aprotic solvents.

Characterization & Data Analysis

Successful synthesis is validated by the shift in the benzylic proton signal (NMR) and the appearance of the diagnostic azide stretch (IR).

Table 1: Analytical Specifications

| Method | Diagnostic Feature | Expected Value | Notes |

| FT-IR | Azide Stretch ( | 2090 – 2110 cm⁻¹ | Very strong, sharp peak. Absence indicates failure. |

| ¹H NMR | Benzylic | Upfield shift from Bromide precursor ( | |

| ¹³C NMR | Benzylic | Distinct from | |

| Appearance | Physical State | Pale yellow oil | Darkening indicates decomposition/light sensitivity. |

Troubleshooting Guide:

| Observation | Probable Cause | Corrective Action |

| Incomplete Conversion | Old/Wet Reagents | Use fresh |

| Emulsion during workup | DMF presence | Add more Brine (saturated NaCl). Wait longer for phase separation. |

| Product is dark brown | Decomposition | Avoid heating >50°C. Store in amber vials away from light. |

Storage and Stability

-

Storage: Store pure piperonyl azide in amber glass vials at 2–8°C (refrigerator).

-

Shelf Life: Stable for >6 months if protected from light.

-

Handling: Do not distill. If higher purity is required, use column chromatography (Silica, Hexane:EtOAc 9:1).

References

-

Alvarez, S. G., & Alvarez, M. T. (1997). A Practical Procedure for the Synthesis of Alkyl Azides at Ambient Temperature. Synthesis, 1997(4), 413-414.

-

Bräse, S., et al. (2005).[3] Organic Azides: An Exploding Diversity of a Unique Class of Compounds.[3] Angewandte Chemie International Edition, 44(33), 5188-5240.

-

Drug Enforcement Administration (DEA). (2023). List I and List II Chemicals.[1][10] U.S. Department of Justice.[1]

- Smith, P. A. S. (1984). The Chemistry of Open-Chain Organic Nitrogen Compounds. Benjamin/Cummings.

-

ChemSpider Synthetic Pages. (2007). Formation of benzyl azide from benzyl bromide.[7] Royal Society of Chemistry.

Sources

- 1. DEA list of chemicals - Wikipedia [en.wikipedia.org]

- 2. uvic.ca [uvic.ca]

- 3. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 4. safety.pitt.edu [safety.pitt.edu]

- 5. safety.fsu.edu [safety.fsu.edu]

- 6. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 9. Page loading... [wap.guidechem.com]

- 10. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

Synthesis of Piperonyl Azide: A Detailed Application Note and Protocol for Drug Development Professionals

Introduction: The Strategic Importance of the Piperonyl Moiety and the Azide Functional Group in Medicinal Chemistry

The piperonyl group, characterized by the 3,4-methylenedioxyphenyl scaffold, is a privileged structural motif found in a plethora of natural products and synthetic bioactive molecules. Its unique electronic and steric properties can impart favorable pharmacokinetic and pharmacodynamic characteristics to a drug candidate, including enhanced metabolic stability and potent interactions with biological targets. The introduction of an azide functional group onto the piperonyl scaffold via nucleophilic substitution of piperonyl halides unlocks a versatile synthetic intermediate, piperonyl azide. This intermediate serves as a critical building block in drug discovery, primarily due to its utility in bioorthogonal "click chemistry" reactions, enabling the efficient construction of complex molecular architectures such as triazoles. Derivatives of piperonyl compounds have shown a wide range of biological activities, including antibacterial, insecticidal, and anticancer properties.

This comprehensive guide provides a detailed protocol for the synthesis of piperonyl azide from piperonyl halides and sodium azide. It delves into the mechanistic underpinnings of the reaction, offers practical guidance on reaction optimization, and outlines the critical safety considerations necessary for handling the hazardous reagents involved. Furthermore, it explores the diverse applications of piperonyl azide in the synthesis of novel therapeutic agents, making it an invaluable resource for researchers and professionals in the field of drug development.

Reaction Mechanism and Theoretical Framework

The conversion of piperonyl halides to piperonyl azide proceeds via a classic bimolecular nucleophilic substitution (SN2) reaction. In this concerted mechanism, the azide anion (N₃⁻), a potent nucleophile, attacks the electrophilic benzylic carbon of the piperonyl halide from the backside, leading to the displacement of the halide leaving group.

The rate of the SN2 reaction is influenced by several factors, including the nature of the leaving group (halide), the solvent, and the concentration of both the substrate and the nucleophile. The reactivity of the piperonyl halide follows the order I > Br > Cl, consistent with the leaving group's ability to stabilize a negative charge.

Solvent Effects: The choice of solvent is critical for the success of this SN2 reaction. Polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), are ideal as they can solvate the sodium cation while leaving the azide anion relatively "naked" and highly nucleophilic. Protic solvents, in contrast, would solvate the azide anion through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction rate.

Experimental Protocol: Synthesis of Piperonyl Azide from Piperonyl Chloride

This protocol details a robust method for the synthesis of piperonyl azide from the more readily available and cost-effective piperonyl chloride.

Materials and Equipment:

-

Piperonyl chloride

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Personal Protective Equipment (PPE): Safety goggles, lab coat, and compatible chemical-resistant gloves.

Safety Precautions:

-

Sodium Azide (NaN₃): Sodium azide is acutely toxic and can be fatal if ingested, inhaled, or absorbed through the skin. It can also form explosive heavy metal azides. Handle sodium azide with extreme caution in a well-ventilated fume hood. Avoid contact with acids, as this will generate highly toxic and explosive hydrazoic acid gas. Do not use metal spatulas to handle sodium azide.

-

Piperonyl Chloride: Piperonyl chloride is a lachrymator and is corrosive. Handle it in a fume hood and avoid inhalation of vapors.

-

Organic Azides: While piperonyl azide is relatively stable, low molecular weight organic azides can be explosive. Avoid heating the neat product to high temperatures.

Step-by-Step Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve piperonyl chloride (1.0 eq.) in anhydrous DMF (approximately 5-10 mL per gram of piperonyl chloride).

-

Addition of Sodium Azide: Carefully add sodium azide (1.5 - 2.0 eq.) to the stirred solution. Note: A slight excess of sodium azide is used to ensure complete conversion of the starting material.

-

Reaction Conditions: Heat the reaction mixture to 60-80 °C using a heating mantle or an oil bath. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Workup:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Quench the reaction by carefully pouring the mixture into a separatory funnel containing deionized water (approximately 3-4 times the volume of DMF used).

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash them sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude piperonyl azide.

-

The crude product is often of sufficient purity for subsequent reactions. If further purification is required, column chromatography on silica gel using a hexane/ethyl acetate gradient can be performed.

-

Data Presentation:

| Parameter | Recommended Condition | Rationale |

| Piperonyl Halide | Chloride or Bromide | Chloride is more cost-effective; Bromide is more reactive. |

| Sodium Azide | 1.5 - 2.0 equivalents | Drives the reaction to completion. |

| Solvent | Anhydrous DMF or DMSO | Polar aprotic solvent enhances nucleophilicity of the azide. |

| Temperature | 60-80 °C | Provides sufficient energy for the reaction without significant decomposition. |

| Reaction Time | 4-6 hours | Typically sufficient for complete conversion. Monitor by TLC. |

Visualizing the Workflow and Mechanism

To aid in the conceptualization of the experimental process and the underlying chemical transformation, the following diagrams have been generated using Graphviz.

Caption: A streamlined workflow for the synthesis of piperonyl azide.

Caption: The concerted SN2 mechanism for piperonyl azide formation.

Applications in Drug Development: A Gateway to Novel Therapeutics

Piperonyl azide is a versatile precursor for the synthesis of a wide array of biologically active molecules. Its primary utility lies in its application in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction allows for the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles, which are important pharmacophores in their own right.

1. Triazole-Containing Drug Candidates: The triazole moiety can act as a bioisostere for amide bonds, offering improved metabolic stability and pharmacokinetic properties. By reacting piperonyl azide with various alkynes, medicinal chemists can rapidly generate libraries of novel compounds for screening against a diverse range of biological targets. The piperonyl group in these structures can provide crucial interactions within the binding pockets of enzymes and receptors.

2. Synthesis of Piperonylamine and its Derivatives: The azide group in piperonyl azide can be readily reduced to a primary amine using reagents such as lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation. The resulting piperonylamine is a valuable intermediate for the synthesis of various amides, sulfonamides, and other nitrogen-containing heterocycles with potential therapeutic applications.

3. Bio-conjugation and Drug Delivery: The azide functionality allows for the conjugation of the piperonyl moiety to biomolecules, such as peptides, proteins, and nucleic acids, that have been functionalized with an alkyne. This approach is valuable for the development of targeted drug delivery systems and diagnostic probes.

The piperonyl structural unit is a key component in a variety of bioactive compounds, and its incorporation into new molecular entities via the versatile piperonyl azide intermediate holds significant promise for the discovery of next-generation therapeutics.

Conclusion

The nucleophilic substitution of piperonyl halides with sodium azide is a fundamental and highly enabling transformation in medicinal chemistry. The resulting piperonyl azide is a stable and versatile intermediate that provides a gateway to a vast chemical space of potential drug candidates. By understanding the underlying reaction mechanism and adhering to the detailed protocol and safety guidelines presented in this application note, researchers can confidently and efficiently synthesize this valuable building block for their drug discovery programs. The continued exploration of the chemical reactivity of piperonyl azide is poised to yield novel molecular entities with significant therapeutic potential.

References

-

Synthesis and Bioactivities of Novel Piperonylic Acid Derivatives Containing a Sulfonic Acid Ester Moiety. (2022). Frontiers in Chemistry. [Link]

-

A Mini Review on Piperizine Derivatives and their Biological Activity. (2021). JETIR. [Link]

-

Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. (2020). Dovepress. [Link]

-

A Review of Bioactive Compounds and Antioxidant Activity Properties of Piper Species. (2022). MDPI. [Link]

-

Recent applications of click chemistry in drug discovery. (2019). Taylor & Francis Online. [Link]

Application Notes & Protocols: Strategic Synthesis of 1,2,3-Triazoles Utilizing 5-(Azidomethyl)-1,3-benzodioxole

Introduction: The Convergence of Privileged Scaffolds

In the landscape of modern medicinal chemistry, the strategic combination of validated pharmacophores is a cornerstone of rational drug design. The 1,2,3-triazole core and the 1,3-benzodioxole moiety represent two such "privileged scaffolds."

The 1,2,3-triazole ring is a five-membered heterocycle that has garnered immense interest due to its unique physicochemical properties. It is chemically robust, resistant to metabolic degradation, and capable of engaging in hydrogen bonding and dipole-dipole interactions.[1][2] Crucially, it serves as an effective bioisostere for the amide bond, offering improved pharmacokinetic profiles in many drug candidates.[3] The synthesis of this core has been revolutionized by the advent of "click chemistry," which provides a reliable and high-yielding pathway to its formation.[4]

The 1,3-benzodioxole (methylenedioxyphenyl) motif is prevalent in a vast array of natural products and synthetic pharmaceuticals, contributing significantly to their biological activity.[5] This structural unit is a key component in compounds targeting a wide range of conditions, including inflammatory and neurological disorders.[5]

This guide details the application of 5-(azidomethyl)-1,3-benzodioxole as a versatile building block for the synthesis of novel triazole derivatives. By leveraging this reagent, researchers can efficiently couple the favorable attributes of the benzodioxole ring with the stable, synthetically accessible triazole linker, creating a powerful platform for generating diverse compound libraries for therapeutic screening. We will explore the primary catalytic cycloaddition reactions—Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)—providing not only step-by-step protocols but also the underlying mechanistic rationale that informs experimental design.

Mechanistic Considerations: Choosing the Right Catalytic Pathway

The synthesis of 1,2,3-triazoles from azides and alkynes is fundamentally a 1,3-dipolar cycloaddition. While the thermal Huisgen cycloaddition is possible, it suffers from significant drawbacks, including the need for high temperatures and a lack of regiocontrol, often yielding a mixture of 1,4- and 1,5-disubstituted isomers.[6][7] Catalysis overcomes these limitations, offering two distinct, highly regioselective pathways.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The 1,4-Regioisomer

The CuAAC is the quintessential "click reaction," celebrated for its efficiency, reliability, and strict regioselectivity.[4][7][8]

Causality of the Mechanism: The reaction's success hinges on the ability of a copper(I) catalyst to activate the terminal alkyne. The catalytic cycle is initiated by the formation of a copper-acetylide intermediate. This step significantly lowers the pKa of the alkyne's terminal proton, facilitating the reaction. The azide, in this case, 5-(azidomethyl)-1,3-benzodioxole, then coordinates to the copper center, and a stepwise cycloaddition ensues, proceeding through a six-membered copper metallacycle.[6][9] Subsequent protonolysis releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the Cu(I) catalyst.[6] This mechanism entirely avoids the formation of the 1,5-isomer, ensuring a single, predictable product.

Catalyst System: The active Cu(I) species is often generated in situ from a stable and inexpensive Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a mild reducing agent like sodium ascorbate.[10] Ligands, such as tris-(benzyltriazolylmethyl)amine (TBTA), are frequently employed to stabilize the Cu(I) oxidation state and prevent catalyst disproportionation, enhancing reaction efficiency.[10]

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): The 1,5-Regioisomer

The RuAAC provides a powerful and complementary strategy, yielding the alternative 1,5-disubstituted 1,2,3-triazole with high regioselectivity.[11][12]

Causality of the Mechanism: Unlike the CuAAC, the RuAAC pathway does not involve a metal-acetylide intermediate.[7] Instead, the proposed mechanism involves the oxidative coupling of both the alkyne and the azide to the ruthenium center, forming a six-membered ruthenacycle.[6][11][12][13] The key bond formation occurs between the more electronegative carbon of the alkyne and the terminal nitrogen of the azide.[12][13] This intermediate then undergoes rate-determining reductive elimination to release the 1,5-triazole product and regenerate the active catalyst.[12]

Key Advantages: A significant advantage of the RuAAC is its broader substrate scope, which includes not only terminal but also internal alkynes. This allows for the synthesis of fully substituted, 1,4,5-trisubstituted 1,2,3-triazoles, a feat not achievable with standard CuAAC conditions.[11][12] Common catalysts for this transformation are pentamethylcyclopentadienyl (Cp*) ruthenium complexes, such as CpRuCl(COD) or CpRuCl(PPh₃)₂.[11][12][13]

Figure 1: Comparison of CuAAC and RuAAC pathways for regioselective triazole synthesis.

Experimental Protocols

Safety Precaution: Organic azides are potentially explosive. While 5-(azidomethyl)-1,3-benzodioxole is a benzylic azide and generally more stable than small alkyl azides, it should be handled with care. Avoid excessive heat, shock, or friction. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: CuAAC Synthesis of 1-((1,3-Benzodioxol-5-yl)methyl)-4-aryl-1H-1,2,3-triazoles (1,4-Isomer)

This protocol describes a general and reliable method for synthesizing the 1,4-disubstituted triazole isomer.

Materials:

-

5-(azidomethyl)-1,3-benzodioxole (1.0 eq)

-

Substituted terminal alkyne (1.1 - 1.2 eq)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)

-

Sodium ascorbate (5-10 mol%)

-

Solvent: tert-Butanol and water (1:1 v/v) or Tetrahydrofuran (THF)

-

Ethyl acetate (for extraction)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 5-(azidomethyl)-1,3-benzodioxole (1.0 eq) and the desired terminal alkyne (1.1 eq).

-

Solvent Addition: Add the solvent system (e.g., t-BuOH/H₂O, 1:1) to achieve a concentration of approximately 0.1-0.5 M with respect to the azide. Stir the mixture until all solids are dissolved.

-

Catalyst Preparation: In a separate small vial, prepare fresh aqueous solutions of CuSO₄·5H₂O (e.g., 0.1 M) and sodium ascorbate (e.g., 0.5 M).

-

Reaction Initiation: To the stirring reaction mixture, add the CuSO₄ solution (1-5 mol%) followed by the sodium ascorbate solution (5-10 mol%). The solution may change color upon addition of the reagents.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the limiting reagent (azide) is consumed. Reactions are typically complete within 2-12 hours.

-

Workup:

-

Once the reaction is complete, add saturated aqueous NH₄Cl solution to the flask and stir for 10-15 minutes. This helps to quench the reaction and complex with the copper catalyst.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers and wash sequentially with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 1,4-disubstituted 1,2,3-triazole.[4]

Figure 2: Standard workflow for the CuAAC synthesis and purification.

Protocol 2: RuAAC Synthesis of 1-((1,3-Benzodioxol-5-yl)methyl)-5-aryl-1H-1,2,3-triazoles (1,5-Isomer)

This protocol outlines a method for synthesizing the 1,5-disubstituted isomer, which requires stricter control of the reaction atmosphere.

Materials:

-

5-(azidomethyl)-1,3-benzodioxole (1.0 eq)

-

Substituted terminal alkyne (1.2 - 1.5 eq)

-

Ruthenium catalyst, e.g., CpRuCl(COD) or CpRuCl(PPh₃)₂ (2-5 mol%)

-

Anhydrous, degassed solvent (e.g., Toluene, THF, or 1,4-Dioxane)

-

Ethyl acetate (for extraction)

-

Water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup (Inert Atmosphere): The reaction should be set up under an inert atmosphere (Nitrogen or Argon) using Schlenk line techniques. Add the ruthenium catalyst (2-5 mol%), 5-(azidomethyl)-1,3-benzodioxole (1.0 eq), and a magnetic stir bar to an oven-dried Schlenk flask.

-

Reagent Addition: Evacuate and backfill the flask with the inert gas three times. Add the anhydrous, degassed solvent via syringe, followed by the terminal alkyne (1.2-1.5 eq).

-

Reaction Conditions: Stir the reaction mixture at the appropriate temperature. While some RuAAC reactions proceed at room temperature, others may require heating (e.g., 60-80 °C) for an optimal rate.[11]

-

Reaction Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting azide is fully consumed.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Concentrate the solvent under reduced pressure.

-

Redissolve the residue in a minimal amount of dichloromethane or ethyl acetate.

-

-

Purification: Directly load the concentrated residue onto a silica gel column. Purify by flash chromatography using a suitable eluent (e.g., hexane/ethyl acetate) to isolate the pure 1,5-disubstituted 1,2,3-triazole.

Data Summary and Troubleshooting

The choice of catalyst dictates the regiochemical outcome. The following table summarizes the expected results and conditions.

Table 1: Summary of Catalytic Cycloaddition Reactions

| Parameter | Copper-Catalyzed (CuAAC) | Ruthenium-Catalyzed (RuAAC) |

| Product | 1,4-Disubstituted Isomer | 1,5-Disubstituted Isomer |

| Typical Catalyst | CuSO₄ / Sodium Ascorbate | Cp*RuCl(COD) |

| Catalyst Loading | 1-5 mol% | 2-5 mol% |

| Solvent | t-BuOH/H₂O, THF, DCM | Toluene, THF (anhydrous, degassed) |

| Temperature | Room Temperature | Room Temperature to 80 °C |

| Atmosphere | Ambient Air | Inert (N₂ or Ar) |

| Alkyne Scope | Terminal Alkynes | Terminal & Internal Alkynes |

| Typical Yields | 85-98% | 70-90% |

Table 2: Troubleshooting Guide

| Issue | Potential Cause | Suggested Solution |

| Low or No Yield (CuAAC) | Inactive Cu(I) catalyst due to oxidation. | Use freshly prepared sodium ascorbate solution; degas solvents if necessary; consider adding a stabilizing ligand like TBTA.[14] |

| Low reactant concentration. | Increase the concentration of the limiting reagent. If solubility is an issue, add a co-solvent like DMSO or DMF.[14] | |

| Low or No Yield (RuAAC) | Catalyst degradation due to oxygen or moisture. | Ensure rigorous inert atmosphere techniques and use anhydrous, degassed solvents. |

| Insufficient temperature. | Gradually increase the reaction temperature and monitor by TLC. | |

| Mixture of Isomers | Contamination or competing uncatalyzed reaction. | For CuAAC/RuAAC, this is highly unusual. Verify catalyst purity. If reaction is run at very high temperatures, thermal cycloaddition may occur. |

| Difficulty in Purification | Residual copper catalyst. | Wash the organic extract with aqueous EDTA or saturated NH₄Cl solution to chelate and remove copper ions.[15] |

| Streaking on TLC plate. | The triazole nitrogens can coordinate to the silica. Add a small amount of triethylamine (~0.5%) to the eluent. |

Applications in Drug Discovery

The 1,3-benzodioxole-triazole conjugates synthesized from 5-(azidomethyl)-1,3-benzodioxole are of significant interest in drug discovery. The triazole ring is a known pharmacophore in numerous clinically used drugs, including the antibacterial agent Tazobactam and the antifungal Fluconazole.[1] Derivatives have shown a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][3][16] By using the described protocols, researchers can rapidly generate libraries of novel compounds, where the "R" group on the alkyne can be systematically varied to explore structure-activity relationships (SAR) and identify new therapeutic leads.

References

-

Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. [Link]

-

Synthesis of 1,2,3-Triazoles. (n.d.). Organic Chemistry Portal. [Link]

-

Azide-alkyne Huisgen cycloaddition. (n.d.). Wikipedia. [Link]

-

One-Pot Synthesis of 1,2,3-Triazoles from Benzyl and Alkyl Halides, Sodium Azide and Alkynes in Water. (2011). Ingenta Connect. [Link]

-

Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. (2017). National Center for Biotechnology Information. [Link]

-

Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. (2013). National Center for Biotechnology Information. [Link]

-

A practical flow synthesis of 1,2,3-triazoles. (2022). National Center for Biotechnology Information. [Link]

-

An improved procedure for the preparation of 1‐benzyl‐1H‐1,2,3‐triazoles from benzyl azides. (1981). ResearchGate. [Link]

- Purification of triazoles. (1981).

-

One-Pot Synthesis of 1,2,3-Triazoles from Benzyl and Alkyl Halides, Sodium Azide and Alkynes in Water Under Transition-Metal-Catalyst Free Reaction Conditions. (2020). ResearchGate. [Link]

-

Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete? (2014). ResearchGate. [Link]

-

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. (2008). Organic Chemistry Portal. [Link]

-

Azide-alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions. (2022). Beilstein Archives. [Link]

-

Investigation of Base-free Copper-Catalyzed Azide–Alkyne Click Cycloadditions (CuAAc) in Natural Deep Eutectic Solvents as Gre. (2022). ChemRxiv. [Link]

-

Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts. (2022). ACS Publications. [Link]

-

Application of triazoles in the structural modification of natural products. (2022). National Center for Biotechnology Information. [Link]

-

Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism. (2008). PubMed. [Link]

-

The Role of 1,3-Benzodioxole in Modern Pharmaceutical Synthesis. (2024). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). Frontiers in Chemistry. [Link]

-

3 Ruthenium-Catalyzed Azide–Alkyne Cycloaddition (RuAAC). (2018). ResearchGate. [Link]

-

On-Surface Azide–Alkyne Cycloaddition Reaction: Does It Click with Ruthenium Catalysts? (2022). ACS Publications. [Link]

-

Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. (2008). ResearchGate. [Link]

-

Synthesis of 3,5-Disubstituted-(1H-) and (2H-) Heteroaryl-1,2,4-triazoles via an Oxidative Annulation Strategy. (2023). ACS Publications. [Link]

-

Developments in the Application of 1,2,3-Triazoles in Cancer Treatment. (2021). ResearchGate. [Link]

-

Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. (2023). ACS Publications. [Link]

-

Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. (2021). Semantic Scholar. [Link]

-

A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. (2022). National Center for Biotechnology Information. [Link]

-

Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. (2022). SciSpace by Typeset. [Link]

Sources

- 1. Application of triazoles in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. A practical flow synthesis of 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Click Chemistry [organic-chemistry.org]

- 7. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 8. What is the mechanism of click chemistry? | AAT Bioquest [aatbio.com]

- 9. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. broadpharm.com [broadpharm.com]

- 11. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]

- 12. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]

Application Note: Spatiotemporal Control of Bioconjugates Using a Novel Photocleavable Piperonyl Azide Linker

Abstract

This technical guide introduces a novel approach to bioconjugation utilizing a piperonyl azide linker, a proposed photocleavable system designed for the precise spatiotemporal release of biomolecules. Drawing upon the well-established photochemistry of ortho-nitrobenzyl (ONB) derivatives, this linker combines the bioorthogonal reactivity of an azide group for "click" chemistry with the light-mediated cleavage of the piperonyl moiety. We present the theoretical framework, a proposed synthetic scheme, detailed protocols for bioconjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and subsequent photocleavage. This application note is intended for researchers, scientists, and drug development professionals seeking advanced methods for controlled release in applications such as targeted drug delivery, proteomics, and cellular imaging.

Introduction: The Need for Controlled Release in Bioconjugation

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology and medicine.[1] A critical challenge in this field is the controlled release of a payload from its carrier at a specific time and location.[2][3] Photocleavable linkers have emerged as powerful tools to address this challenge, offering a non-invasive method to trigger release with high spatiotemporal precision using light.[4][5]

Among the most utilized photolabile protecting groups are o-nitrobenzyl (ONB) derivatives.[4][6] Upon irradiation with UV light, these compounds undergo an intramolecular rearrangement that leads to the cleavage of a covalent bond and the release of a conjugated molecule.[2][6] This application note proposes the use of a piperonyl azide linker, a novel ONB analogue, for photocleavable bioconjugation. The piperonyl group, characterized by a methylenedioxy substituent on the benzene ring, is hypothesized to offer favorable photocleavage properties. The integrated azide functionality allows for efficient and specific conjugation to alkyne-modified biomolecules via the highly reliable CuAAC "click" reaction.[7]

Proposed Mechanism of Action

The photocleavage of the piperonyl azide linker is predicated on the established mechanism of ONB photolysis.[2][6] The process is initiated by the absorption of a photon, typically in the UV-A range (around 365 nm), which excites the nitro group. This leads to an intramolecular hydrogen abstraction from the benzylic carbon, forming an aci-nitro intermediate.[2][6] This transient species then undergoes rearrangement and cyclization, ultimately resulting in the cleavage of the benzylic bond and the release of the conjugated biomolecule. The byproducts are typically a nitrosoaldehyde or related species.[4]

The methylenedioxy group of the piperonyl moiety is an electron-donating group, which may influence the absorption maximum and quantum yield of the photocleavage reaction, potentially allowing for cleavage at longer, less damaging wavelengths.[2]

Experimental Protocols

This section provides a proposed synthetic route for the piperonyl azide linker and detailed protocols for its use in bioconjugation and subsequent photocleavage.

Proposed Synthesis of Piperonyl Azide Linker

A plausible synthetic route for a piperonyl azide linker with a handle for further functionalization (e.g., a carboxylic acid for NHS ester formation) starts from 6-nitropiperonal.

Protocol 1: Bioconjugation via CuAAC

This protocol describes the conjugation of the piperonyl azide linker to an alkyne-modified biomolecule (e.g., a protein or oligonucleotide).

Materials and Reagents:

-

Alkyne-modified biomolecule

-

Piperonyl azide linker

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Phosphate-buffered saline (PBS), pH 7.4

-

DMSO (for dissolving the linker)

-

Size-exclusion chromatography (SEC) column

Procedure:

-

Prepare Stock Solutions:

-

Dissolve the alkyne-modified biomolecule in PBS to a final concentration of 1-5 mg/mL.

-

Dissolve the piperonyl azide linker in DMSO to a concentration of 10 mM.

-

Prepare a 50 mM stock solution of CuSO₄ in water.

-

Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

-

Prepare a 50 mM stock solution of THPTA in water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-modified biomolecule with the piperonyl azide linker. A molar excess of the linker (e.g., 5-10 equivalents) is recommended.

-

In a separate tube, premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio.

-

Add the CuSO₄/THPTA mixture to the biomolecule/linker solution.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of copper should be in the range of 100-500 µM.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing.

-

-

Purification:

-

Purify the resulting bioconjugate using an appropriate SEC column to remove excess reagents.

-

Protocol 2: Photocleavage and Release

This protocol describes the light-induced cleavage of the piperonyl linker to release the biomolecule.

Materials and Reagents:

-

Purified piperonyl-linked bioconjugate

-

Appropriate buffer for the biomolecule

-

UV lamp (e.g., a 365 nm LED or filtered mercury lamp)

-

Quartz or UV-transparent cuvette/plate

Procedure:

-

Sample Preparation:

-

Dilute the purified bioconjugate in a suitable buffer to the desired concentration in a quartz cuvette or UV-transparent plate.

-

-

Irradiation:

-

Expose the sample to UV light at 365 nm. The irradiation time and intensity will need to be optimized depending on the specific linker structure and desired extent of cleavage. A starting point could be an intensity of 1-5 mW/cm² for 5-30 minutes.[8]

-

-

Analysis:

-

Analyze the cleavage products using appropriate techniques such as HPLC, mass spectrometry, or SDS-PAGE to confirm the release of the biomolecule.

-

Data Presentation: Key Parameters

The following table summarizes the key parameters for the proposed piperonyl azide linker system.

| Parameter | Recommended Value/Range | Notes |

| CuAAC Reaction | ||

| Biomolecule Concentration | 1-5 mg/mL | Dependent on the specific biomolecule. |

| Linker Molar Excess | 5-10 equivalents | To drive the reaction to completion. |

| Copper(I) Concentration | 100-500 µM | Higher concentrations can lead to faster reactions but may also cause protein precipitation. |

| Reaction Time | 1-4 hours | Monitor progress by an appropriate analytical method. |

| Photocleavage | ||

| Wavelength | ~365 nm | Typical for ONB derivatives, may be shifted by the methylenedioxy group. |

| Light Intensity | 1-5 mW/cm² | To be optimized for specific applications. |

| Irradiation Time | 5-30 minutes | Dependent on quantum yield and desired cleavage efficiency. |

Troubleshooting

-

Low Conjugation Efficiency:

-

Increase the molar excess of the piperonyl azide linker.

-

Ensure the freshness of the sodium ascorbate solution.

-

Optimize the copper and ligand concentrations.

-

-

Biomolecule Precipitation during CuAAC:

-

Lower the copper concentration.

-

Increase the concentration of the THPTA ligand.

-

Perform the reaction at a lower temperature (e.g., 4°C).

-

-

Incomplete Photocleavage:

-

Increase the irradiation time or light intensity.

-

Ensure the use of UV-transparent reaction vessels.

-

Optimize the buffer conditions (pH can sometimes affect cleavage efficiency).

-

Conclusion

The proposed piperonyl azide linker offers a promising new tool for the spatiotemporal control of bioconjugates. By combining the robust and bioorthogonal nature of azide-alkyne click chemistry with the precision of photocleavage, this system has the potential to advance a wide range of applications in drug delivery, diagnostics, and fundamental biological research. Further experimental validation is required to fully characterize the photophysical properties and cleavage kinetics of this novel linker.

References

-

Hansen, P. R., & Nielsen, T. E. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews. [Link]

-

Hansen, P. R., & Nielsen, T. E. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. PMC. [Link]

-

Boutureira, O., et al. (2012). Modular synthesis of photocleavable peptides using click chemistry. ResearchGate. [Link]

-

Using o-nitrobenzyls as photocleavable linker to prepare... ResearchGate. [Link]

-

Photolabile protecting group. Wikipedia. [Link]

-

Kim, S. H., et al. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Penn Engineering. [Link]

-

Lee, S. H., & Shin, Y. K. (2020). Approaches for the synthesis of o-nitrobenzyl and coumarin linkers for use in photocleavable biomaterials and bioconjugates and their biomedical applications. PubMed. [Link]

-

o-Nitrobenzyl Alcohol Derivatives: Opportunities in Polymer and Materials Science. ACS Publications. [Link]

-

A Traceless Cross-linker for Photo-Cleavable Bioconjugation. PMC. [Link]

-

Photolysis of ortho-nitrobenzylic derivatives: The importance of the leaving group. ResearchGate. [Link]

-

Anseth, K. S., et al. (2012). Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release. PMC. [Link]

-

meso-methylhydroxy BODIPY: a scaffold for photo-labile protecting groups. The Royal Society of Chemistry. [Link]

-

A Cleavable Azide Resin for Direct Click Chemistry Mediated Enrichment of Alkyne-Labeled Proteins. ResearchGate. [Link]

-

meso-Methylhydroxy BODIPY: a scaffold for photo-labile protecting groups. RSC Publishing. [Link]

-

Synthesis of a new hydrophilic o-nitrobenzyl photocleavable linker suitable for use in chemical proteomics. ElectronicsAndBooks. [Link]

-

A Cleavable Azide Resin for Direct Click Chemistry Mediated Enrichment of Alkyne-Labeled Proteins. University of Groningen. [Link]

-

o-NITROBENZALDEHYDE. Organic Syntheses Procedure. [Link]

-

Meso-Methylhydroxy BODIPY: A scaffold for photo-labile protecting groups. ResearchGate. [Link]

-

Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. PMC. [Link]

-

Regioselective cleavage reaction of the aromatic methylenedioxy ring. VI. Synthesis of phenothiazine analogues by using the cleavage reaction with sodium methoxide-thiols in dimethyl sulfoxide and evaluation of their biological activities. PubMed. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A Traceless Cross-linker for Photo-Cleavable Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 5. Approaches for the synthesis of o-nitrobenzyl and coumarin linkers for use in photocleavable biomaterials and bioconjugates and their biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. seas.upenn.edu [seas.upenn.edu]

Application Notes and Protocols for Copper-Free Click Reactions of Benzyl Azides

Introduction: The Imperative for Copper-Free Bioorthogonal Chemistry

In the landscape of modern chemical biology, drug development, and materials science, the ability to selectively and efficiently form covalent bonds in complex biological environments is paramount. "Click chemistry," a concept introduced by K.B. Sharpless, has revolutionized this field by providing a set of powerful, reliable, and selective reactions.[] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has been a workhorse in this domain; however, the inherent cytotoxicity of the copper catalyst has limited its application in living systems.[2] This has spurred the development of bioorthogonal reactions that proceed without the need for a metal catalyst, with the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) emerging as a prominent and powerful alternative.[3][4]

Benzyl azide is a versatile and commonly used azide-containing building block in these reactions due to its relative stability and synthetic accessibility. This guide provides a comprehensive overview of the principles and practical considerations for conducting copper-free click reactions with benzyl azides, with a primary focus on SPAAC. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer insights into optimizing reaction conditions for successful conjugation.

Core Principles of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The driving force behind SPAAC is the significant ring strain of cyclooctynes, the smallest stable cyclic alkynes.[5] This inherent strain, approximately 18 kcal/mol, dramatically lowers the activation energy for the [3+2] cycloaddition reaction with azides, enabling the reaction to proceed rapidly at physiological temperatures and pH without a catalyst.[5][6] The reaction is highly selective, as both the strained alkyne and the azide functional groups are bioorthogonal, meaning they are chemically inert to the vast array of functional groups present in biological systems.[2]

The mechanism of SPAAC is a concerted 1,3-dipolar cycloaddition, where the azide acts as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile) to form a stable triazole linkage.[7] Unlike the copper-catalyzed counterpart which yields exclusively the 1,4-regioisomer, SPAAC typically produces a mixture of regioisomers.[5] For most bioconjugation applications, this lack of regiospecificity is not a significant concern as the primary goal is the formation of a stable covalent link.[8]

Visualizing the SPAAC Mechanism and Workflow

To better understand the process, the following diagrams illustrate the reaction mechanism and a typical experimental workflow for a SPAAC reaction involving benzyl azide.

Caption: Mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Caption: General experimental workflow for a SPAAC reaction.

Quantitative Data Summary: Choosing the Right Cyclooctyne

The choice of the cyclooctyne reagent is critical as it dictates the reaction kinetics. The reactivity is largely influenced by the degree of ring strain and the presence of electron-withdrawing groups. Benzyl azide is a common benchmark for determining the second-order rate constants of these reactions.

| Strained Alkyne | Abbreviation | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] with Benzyl Azide | Key Characteristics |

| Dibenzocyclooctyne | DBCO/DIBAC | ~0.6 - 1.0[9] | Widely used, high reactivity, but can be hydrophobic. |

| Dibenzoannulated cyclooctyne | DIBO | ~0.3 - 0.7[9] | High reactivity, often used in cell labeling.[10] |

| Bicyclo[6.1.0]nonyne | BCN | ~0.06 - 0.1[9] | Smaller size, less hydrophobic, and more stable to thiols than DBCO.[11] |

| Difluorinated Cyclooctyne | DIFO | 7.6 x 10⁻² | High reactivity due to electron-withdrawing fluorine atoms.[12] |

| Monofluorinated Cyclooctyne | MOFO | 4.3 x 10⁻³ | Moderately reactive with good stability. |

| Cyclooctyne | OCT | 2.4 x 10⁻³ | The first generation, relatively slow kinetics.[12] |

| [9+1]Cycloparaphenylene | [9+1]CPP | 2.2 x 10⁻³ | A newer class of strained alkynes with tunable properties.[13] |

| [11+1]Cycloparaphenylene | [11+1]CPP | 4.5 x 10⁻⁴ | Larger and less strained compared to [9+1]CPP, resulting in slower kinetics.[13] |

Note: Reaction rates can vary depending on the solvent, temperature, and the specific structures of the azide and cyclooctyne derivatives used.[9]

Experimental Protocols

Herein, we provide detailed protocols for conducting SPAAC reactions with benzyl azide for both small molecule synthesis and bioconjugation applications.

Protocol 1: General Procedure for SPAAC in Organic Synthesis

This protocol is suitable for the conjugation of small molecules in organic solvents.

Materials:

-

Benzyl azide

-

Cyclooctyne reagent (e.g., DBCO, BCN)

-

Anhydrous solvent (e.g., Acetonitrile, DMSO, Dichloromethane)

-

Thin Layer Chromatography (TLC) plates

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

-

Reactant Preparation:

-

In a clean, dry reaction vessel, dissolve the limiting reactant (either benzyl azide or the cyclooctyne) in the chosen anhydrous solvent to a concentration of approximately 0.1 M.

-

In a separate vial, prepare a stock solution of the excess reactant (typically 1.1 to 1.5 molar equivalents) in the same solvent.

-

-

Reaction Setup:

-

With stirring, add the solution of the excess reactant to the solution of the limiting reactant at room temperature.

-

The choice of solvent can influence reaction rates. Protic solvents like methanol can sometimes accelerate the reaction, while aprotic solvents like DMSO are excellent for solubilizing a wide range of reactants.[10][13]

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by TLC. The disappearance of the limiting starting material and the appearance of a new, more polar spot (the triazole product) indicates reaction progression.

-

For more precise monitoring, an aliquot can be taken and analyzed by LC-MS or ¹H NMR.

-

-

Work-up and Purification:

-

Once the reaction is complete (as determined by monitoring), concentrate the reaction mixture under reduced pressure to remove the solvent.

-

The crude residue can be directly purified by silica gel column chromatography. The polarity of the eluent system will depend on the specific product; a gradient of ethyl acetate in hexanes is a common starting point. The triazole product is typically more polar than the starting materials.

-

-

Characterization:

-

Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

-

Protocol 2: Bioconjugation of a DBCO-functionalized Protein with Benzyl Azide-PEG-Linker

This protocol describes the labeling of a protein that has been functionalized with a DBCO moiety.

Materials:

-

DBCO-functionalized protein (e.g., antibody) in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

-

Benzyl azide-PEG-linker

-

Anhydrous DMSO

-

Size-Exclusion Chromatography (SEC) or desalting column

-

Protein concentration determination assay (e.g., BCA)

Procedure:

-

Reactant Preparation:

-

Prepare a stock solution of the Benzyl azide-PEG-linker in anhydrous DMSO at a concentration of 10-50 mM. The use of a PEG linker can help to mitigate potential steric hindrance.

-

Ensure the DBCO-functionalized protein is at a suitable concentration in PBS (e.g., 1-10 mg/mL). Avoid buffers containing primary amines (e.g., Tris) if the DBCO reagent was introduced via an NHS ester.[5]

-

-

SPAAC Conjugation:

-

To the protein solution, add a 5- to 20-fold molar excess of the Benzyl azide-PEG-linker stock solution.

-

Causality: A molar excess of the smaller molecule is used to drive the reaction to completion and ensure maximal labeling of the protein.

-

The final concentration of DMSO should be kept below 10% (v/v) to maintain the integrity and stability of the protein.[7]

-

Incubate the reaction mixture for 4-24 hours at room temperature or 4°C with gentle mixing (e.g., on a rotator). Lower temperatures are often preferred for sensitive proteins to minimize degradation.[5]

-

-

Purification of the Conjugate:

-

Remove the excess, unreacted Benzyl azide-PEG-linker using a desalting column or SEC equilibrated with PBS. This is crucial to prevent interference in downstream applications.

-

Concentrate the purified protein conjugate using a centrifugal filter device with an appropriate molecular weight cutoff.

-

-

Characterization:

-

Determine the final protein concentration.

-

The degree of labeling can be assessed by methods such as UV-Vis spectroscopy (if the label has a chromophore), mass spectrometry (MALDI-TOF or ESI-MS), or SDS-PAGE (which will show a shift in molecular weight).

-

Troubleshooting Common Issues

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Slow or Incomplete Reaction | - Insufficiently reactive cyclooctyne.- Steric hindrance around the azide or alkyne.- Low reactant concentrations.- Inappropriate solvent. | - Switch to a more reactive cyclooctyne (e.g., DBCO instead of BCN).- Use reagents with longer linkers to reduce steric hindrance.- Increase the concentration of one or both reactants.- Screen different solvents; polar aprotic solvents like DMSO or protic solvents like methanol can enhance rates. |

| Low Yield | - Degradation of starting materials.- Side reactions.- Difficult purification leading to product loss. | - Ensure the stability of your azide and cyclooctyne under the reaction conditions.- For bioconjugation, ensure the protein is stable in the presence of the co-solvent (e.g., DMSO).- Optimize the purification protocol; for hydrophobic products, consider reverse-phase chromatography. |

| Difficulty in Purification | - Similar polarity of starting materials and product.- Hydrophobicity of the cyclooctyne (e.g., DBCO) causing aggregation. | - Use a larger excess of one reactant to ensure the other is fully consumed, simplifying purification.- For hydrophobic compounds, reverse-phase HPLC is often more effective than normal-phase silica chromatography.- For bioconjugates, ensure efficient removal of small molecules using SEC or dialysis. |

Concluding Remarks

The strain-promoted azide-alkyne cycloaddition has solidified its place as an indispensable tool for researchers in chemistry and biology. Its copper-free nature, excellent bioorthogonality, and tunable kinetics make it particularly well-suited for applications involving sensitive biological systems. The use of benzyl azide as a readily available and stable reaction partner further enhances the utility of this powerful ligation strategy. By understanding the core principles, carefully selecting reagents based on quantitative kinetic data, and following robust experimental protocols, researchers can effectively harness the power of SPAAC to forge new molecular connections and advance their scientific frontiers.

References

-

Comparison of Cu-free click chemistry with existing bioorthogonal... - ResearchGate. (URL: [Link])

-

Exploring Metal-Free Click Reactions: New Frontiers in Glycochemistry and Bioconjugation. (URL: [Link])

-

Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC. (URL: [Link])

-

Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy - PMC. (URL: [Link])

- US4269987A - Purification of triazoles - Google P

-

Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC. (URL: [Link])

-

(a) Strain-promoted azide-alkyne cycloaddition between DBA 5 and benzyl... | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

Strain-promoted azide–alkyne cycloaddition reactions between the... - ResearchGate. (URL: [Link])

-

(PDF) 4.1 Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC): Background, Substrate Preparation, and Reactivity - ResearchGate. (URL: [Link])

-

Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. - SciSpace. (URL: [Link])

-

(a) Transition structures for each SPAAC reaction with benzyl azide;... - ResearchGate. (URL: [Link])

-

Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE) - PMC. (URL: [Link])

-

Incorporation of Spin Labels and Paramagnetic Tags for Magnetic Resonance Studies Using Cycloaddition Reactions as a Tool - MDPI. (URL: [Link])

-

Click Chemistry Azide-Alkyne Cycloaddition. (URL: [Link])

-

Bioorthogonal chemistry: strategies and recent development - PMC. (URL: [Link])

Sources

- 2. pubs.acs.org [pubs.acs.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. scispace.com [scispace.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols: A Guide to the Introduction of the Benzodioxole Motif via Azide-Alkyne Cycloaddition

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3-benzodioxole scaffold is a privileged structural motif found in numerous natural products and pharmacologically active compounds, lauded for its ability to modulate metabolic stability and receptor affinity.[1][2] This guide provides a comprehensive overview and detailed protocols for the introduction of the benzodioxole moiety into target molecules utilizing the robust and versatile azide-alkyne cycloaddition reaction, a cornerstone of "click chemistry".[3][4][5] We will explore both the ubiquitous Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the bioorthogonal Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), offering researchers the tools to efficiently synthesize novel benzodioxole-containing entities for applications in drug discovery and chemical biology.

Introduction: The Power of Benzodioxole and Click Chemistry

The benzodioxole ring system is a key pharmacophore that imparts unique electronic and steric properties to a molecule.[1] Its presence can significantly influence a compound's pharmacokinetic and pharmacodynamic profile. The synthetic incorporation of this motif, however, can be challenging using traditional methods. "Click chemistry," a concept introduced by K. Barry Sharpless, offers a powerful solution.[3] These reactions are characterized by their high efficiency, reliability, stereospecificity, and tolerance of a wide range of functional groups, making them ideal for the late-stage functionalization of complex molecules.[5][6]

The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a stable 1,2,3-triazole ring is the premier example of a click reaction.[7] The resulting triazole is not merely a linker but can act as a bioisostere for amide bonds, enhancing metabolic stability.[] This guide will provide detailed protocols for harnessing this powerful reaction to introduce the valuable benzodioxole motif.

Strategic Overview: Incorporating the Benzodioxole Motif

The successful introduction of the benzodioxole moiety via azide-alkyne cycloaddition hinges on the strategic placement of either an azide or an alkyne functional group on the benzodioxole core or the target molecule. This allows for a modular approach where the two components can be efficiently "clicked" together.

Figure 1: General workflow for introducing the benzodioxole motif.

Part 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the most widely used variant of the azide-alkyne cycloaddition due to its high reaction rates and excellent regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer.[5][9][10] The reaction is typically catalyzed by a Cu(I) species, which can be generated in situ from a Cu(II) salt and a reducing agent like sodium ascorbate.[5][11]

Reaction Mechanism of CuAAC

The currently accepted mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner.[12][13] This catalytic cycle is significantly faster than the uncatalyzed thermal cycloaddition.

Sources

- 1. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]

- 2. New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Click chemistry - Wikipedia [en.wikipedia.org]

- 4. The impact of click chemistry in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Click Chemistry in Drug Discovery [sigmaaldrich.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 9. Click Chemistry [organic-chemistry.org]

- 10. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jenabioscience.com [jenabioscience.com]

- 12. What is the mechanism of click chemistry? | AAT Bioquest [aatbio.com]

- 13. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]

Piperonyl azide as a precursor for piperonyl amine synthesis

Application Note: High-Fidelity Synthesis of Piperonyl Amine via Piperonyl Azide

Executive Summary

This guide details the synthesis of Piperonyl Amine (3,4-methylenedioxybenzylamine) utilizing Piperonyl Azide as a pivotal intermediate. While direct amination of halides is possible, it often suffers from over-alkylation (forming secondary/tertiary amines). The azide pathway offers a controlled, high-yielding alternative with superior chemoselectivity.[1]

This protocol focuses on two core transformations:

-

Nucleophilic Substitution (

): Conversion of Piperonyl Bromide to Piperonyl Azide. -

Staudinger Reduction: chemoselective reduction of the azide to the primary amine using Triphenylphosphine (

).

Critical Safety Assessment: Organic Azides

⚠️ DANGER: EXPLOSION HAZARD Organic azides are high-energy compounds. While Piperonyl Azide (

) falls within the generally accepted stability margin (Equation 1), strictly adhere to these controls:

-

The "Rule of Six": A common safety heuristic states that organic azides are generally safe to handle if the number of carbons (

) plus oxygens ( -

Halogenated Solvents: NEVER use Dichloromethane (DCM) or Chloroform with Sodium Azide.[2] This forms Diazidomethane (

), a highly explosive compound. -

Metal Contact: Avoid metal spatulas. Sodium Azide reacts with heavy metals (Cu, Pb) to form explosive metal azides. Use Teflon or ceramic tools.

-

Temperature: Do not heat reaction mixtures above 80°C.

Reaction Pathway & Mechanism

The synthesis proceeds via a classic

Figure 1: Synthetic route from halide to amine via Staudinger reduction.[3][4]

Experimental Protocols

Step 1: Synthesis of Piperonyl Azide

Objective: Convert Piperonyl Bromide to Piperonyl Azide via nucleophilic substitution.

Materials:

-

Piperonyl Bromide (1 equiv.)

-

Sodium Azide (

) (1.5 equiv.)[5] [Caution: Toxic] -

DMSO (Dimethyl Sulfoxide) [Solvent][6]

-

Diethyl Ether (

) [Extraction]

Protocol:

-

Setup: In a fume hood behind a blast shield, charge a round-bottom flask with DMSO (5 mL per gram of bromide).

-

Dissolution: Add Sodium Azide (1.5 equiv.) carefully. Stir until mostly dissolved.

-

Addition: Add Piperonyl Bromide (1.0 equiv.) dropwise to the stirring solution at room temperature (RT).

-

Note: The reaction is slightly exothermic.[6] Monitor internal temp; keep < 30°C.

-

-

Reaction: Stir at RT for 4–12 hours. Monitor via TLC (Hexane/EtOAc 4:1). The bromide spot (

) should disappear; the azide spot ( -

Quench: Slowly pour the reaction mixture into 5 volumes of ice-cold water .

-

Extraction: Extract the aqueous layer 3x with Diethyl Ether .

-

Why Ether? It facilitates easy evaporation without heating the potentially unstable azide.

-

-

Wash: Wash combined organics with Brine (saturated NaCl) to remove residual DMSO.

-

Drying: Dry over anhydrous

, filter, and concentrate in vacuo at RT (do not heat bath > 30°C) . -

Result: Pale yellow oil. Yield typically 85–95%.

-

QC Check: IR Spectrum should show a strong, sharp peak at ~2100

(Azide stretch).

-

Step 2: Staudinger Reduction to Piperonyl Amine

Objective: Reduce the azide to a primary amine without over-reduction or side reactions.

Materials: